leucettine L41

Overview

Description

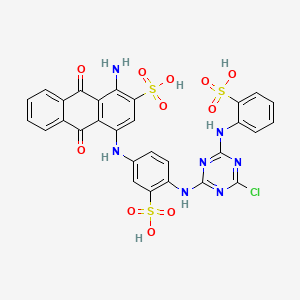

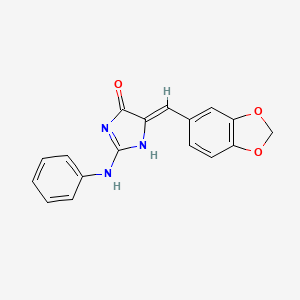

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3 . It also inhibits GSK3α/β and Pim1 . It prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity .

Molecular Structure Analysis

This compound has been co-crystallized with DYRK1A, DYRK2, CLK3, PIM1, and GSK-3β . The molecular interactions of this compound with its targets have been extensively studied .Chemical Reactions Analysis

This compound has been shown to inhibit the phosphorylation of the serine/arginine (SR) protein 9G8 by DYRK2, DYRK3, CLK1, CLK2, and CLK4 . It also inhibits TNF-α-induced SRp75 and SRp55 phosphorylation in human microvascular endothelial cells .Physical And Chemical Properties Analysis

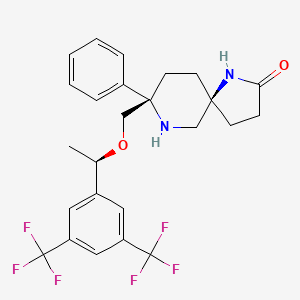

This compound has a molecular weight of 307.3 and a molecular formula of C17H13N3O3 . It is a solid at room temperature and is soluble in DMSO and ethanol .Scientific Research Applications

Kinase Inhibition and Therapeutic Potential

Leucettines, including Leucettine L41, are potent inhibitors of DYRKs (dual-specificity, tyrosine phosphorylation regulated kinases) and CLKs (cdc2-like kinases). These properties make them promising pharmacological leads for treating diseases such as Alzheimer's disease and Down syndrome. For instance, this compound has been co-crystallized with CLK3 and shown to interact with key residues within the ATP-binding pocket of the kinase, modulating alternative pre-mRNA splicing and inhibiting the phosphorylation of serine/arginine-rich proteins. This modulation is critical as these proteins regulate pre-RNA splicing, a process implicated in Alzheimer's disease and Down syndrome (Debdab et al., 2011).

Autophagy Induction in Alzheimer's Disease

This compound has been found to trigger bona fide autophagy in cells, characterized by the translocation and foci formation of microtubule-associated protein light chain 3. This autophagy, sensitive to phosphatidylinositol 3-kinase inhibitors, suggests that this compound acts through the mammalian target of rapamycin (mTOR)/PI3K-dependent pathway. This feature could be beneficial in the context of Alzheimer's disease treatment, where autophagy modulation might have therapeutic implications (Fant et al., 2014).

Neuroprotective Properties

The neuroprotective effects of this compound have been demonstrated through its ability to reduce cell death induced by amyloid precursor protein in cultured rat brain slices. The compound's selectivity and multitarget characteristics suggest a broad spectrum of potential therapeutic applications in neurodegenerative diseases. The neuroprotective properties extend to the inhibition of glutamate-induced cell death, highlighting this compound's potential in treating conditions like Alzheimer's disease (Tahtouh et al., 2012).

Modulation of Cognitive Impairments

In mouse models of Down syndrome, this compound has been shown to correct recognition memory deficits. This correction is associated with the normalization of DYRK1A activity, indicating the compound's potential in treating cognitive deficits related to Down syndrome and Alzheimer's disease. The results from these studies encourage further development of DYRK1A inhibitors as drug candidates for these conditions (Nguyen et al., 2018).

Mechanism of Action

Target of Action

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, and CDC-like kinases (CLKs) . DYRK1A is a serine/threonine protein kinase that plays a crucial role in cell growth, differentiation, and signal transduction . CLKs are involved in Alzheimer’s disease/Down syndrome and in the control of alternative pre-mRNA splicing .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activities . It prevents the proteolytic processing of DYRK1A, resulting in truncated forms that accumulate in astrocytes and exhibit increased affinity towards STAT3ɑ, a regulator of the inflammatory process . This inhibition modifies the kinase specificity of DYRK1A .

Biochemical Pathways

This compound affects several biochemical pathways. It improves glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets, as well as in hiPSC-derived β-cells islets . It also stimulates the proliferation of β-cells and promotes cell cycle progression to the G2/M phase . This effect is confirmed by increased levels of cyclin D1, which is highly responsive to proliferative signals .

Pharmacokinetics

It has been shown to be effective in vivo when administered via intraperitoneal injections .

Result of Action

This compound has several molecular and cellular effects. It can improve synaptic plasticity and rescue memory functions in APP/PS1 mice, an amyloid model of Alzheimer’s disease . It also prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity . Moreover, it significantly promotes GSIS in various cellular diabetic models by increasing insulin secretion and decreasing glucagon level .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to be effective in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . .

Safety and Hazards

Future Directions

Leucettine L41 has shown promising results in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . Therefore, it represents a promising antidiabetic agent and is worth further evaluation, especially in vivo .

properties

IUPAC Name |

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHHJBZEGSUNE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)

![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)